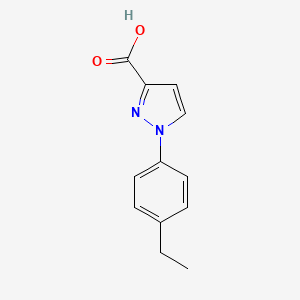

1-(4-Ethylphenyl)-1h-pyrazole-3-carboxylic acid

Description

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a carboxylic acid group at position 3 and a 4-ethylphenyl substituent at position 1 of the pyrazole ring. This compound’s ethylphenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to more polar substituents like chlorophenyl or hydroxyl groups . Its synthesis typically involves multi-component cyclization reactions or ester hydrolysis, as seen in related pyrazole-carboxylic acid derivatives .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-(4-ethylphenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |

InChI Key |

PFLWRNPWASZJQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of an appropriate hydrazine derivative with an α,β-unsaturated carboxylic acid. The reaction typically occurs under acidic conditions.

Reaction Conditions: The cyclization reaction can be carried out using a variety of acid catalysts, such as sulfuric acid or hydrochloric acid. The choice of solvent and temperature influences the yield and selectivity of the reaction.

Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:

-

Hydrolysis: : The compound is susceptible to hydrolysis due to the presence of the carboxylic acid group. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis is considerably accelerated .

-

Substitution Reactions: : The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

-

Oxidation and Reduction: : The pyrazole ring may undergo oxidation or reduction reactions, depending on reaction conditions and reagents.

Scientific Research Applications

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:

-

Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to its structural features. It could serve as a scaffold for designing bioactive compounds.

-

Biological Studies: : The compound may be used as a probe to investigate biological processes or as a building block for bioconjugates.

-

Industry: : Its derivatives might find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The specific mechanism of action for this compound depends on its intended use. It could interact with cellular targets, enzymes, or receptors, affecting biological pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Observations:

- Solubility: Amino (NH₂) or hydroxyl (OH) groups in analogues improve aqueous solubility but may reduce metabolic stability .

- Synthetic Routes : The target compound is synthesized via cyclization of 3-(4-ethylphenyl)-3-oxopropanenitrile with hydrazine, followed by ester hydrolysis . In contrast, 1-(4-chlorophenyl)-4-hydroxy derivatives require hydroxylation steps , and allyl-substituted variants involve allylation and hydrolysis .

Antimicrobial Activity

Antioxidant and Anti-inflammatory Activity

- Benzoyl/Phenyl Derivatives : Compounds like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde demonstrate potent antioxidant activity (IC₅₀ = 12–18 μM in DPPH assays) and anti-inflammatory effects comparable to diclofenac . The absence of a carboxylic acid group in these derivatives reduces acidity but increases reactivity toward free radicals.

- Target Compound: The carboxylic acid group may act as a hydrogen bond donor, enhancing interactions with inflammatory mediators like cyclooxygenase (COX) enzymes .

Enzyme Inhibition

- β-Lactamase Inhibition : Pyrazole-3-carboxylic acid derivatives with benzoic acid replacements (e.g., 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) inhibit OXA-48 β-lactamase, a key enzyme in antibiotic resistance . The ethylphenyl group in the target compound could optimize binding to hydrophobic enzyme pockets.

Stability and Metabolic Considerations

- Hydroxyl vs. Ethyl Groups : The hydroxyl group in 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid increases susceptibility to glucuronidation, reducing plasma half-life compared to the ethyl-substituted target compound .

- Ester vs. Acid Forms : Ethyl esters of pyrazole-3-carboxylic acids (e.g., ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate) exhibit higher stability in storage but require hydrolysis in vivo for activation .

Biological Activity

1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C12H13N2O2

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylphenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including:

- Condensation reactions : Utilizing acetic anhydride or similar reagents.

- Cyclization methods : Employing heat or catalysts to facilitate the formation of the pyrazole ring.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit promising anticancer properties. Specifically, studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Induced apoptosis at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .

- Liver Cancer (HepG2) : Demonstrated effective growth inhibition, suggesting a broad-spectrum anticancer potential .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory activity of pyrazole derivatives have yielded significant results:

- Compounds similar to this compound showed inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .

- In vivo studies using carrageenan-induced edema models confirmed the efficacy of these compounds in reducing inflammation with minimal gastrointestinal toxicity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Some studies report effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

| Study | Findings | Concentration Tested |

|---|---|---|

| Study on MDA-MB-231 cells | Induced apoptosis; enhanced caspase-3 activity | 1 μM (apoptosis), 10 μM (caspase activity) |

| Anti-inflammatory evaluation | COX-2 inhibition with selectivity index >8 | IC50 values from 0.02 to 0.04 μM |

| Antimicrobial assessment | Effective against multiple bacterial strains | Varies by strain |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.